Plasma kallikrein-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plasma kallikrein-IN-5: is a potent covalent inhibitor of plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and coagulation . This compound has shown significant potential in the treatment of hereditary angioedema, a rare genetic disorder characterized by recurrent episodes of severe swelling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Plasma kallikrein-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Plasma kallikrein-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: Plasma kallikrein-IN-5 is used as a tool compound in chemical research to study the inhibition of serine proteases. It helps in understanding the structure-activity relationship and designing more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of plasma kallikrein in various physiological and pathological processes. It aids in elucidating the mechanisms of blood coagulation, inflammation, and vascular permeability .
Medicine: this compound has significant therapeutic potential in treating hereditary angioedema. It is also being explored for its potential in managing other conditions related to the kallikrein-kinin system, such as diabetic retinopathy and thromboprophylaxis .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic candidates targeting the kallikrein-kinin system .
Mechanism of Action
Plasma kallikrein-IN-5 exerts its effects by covalently binding to the active site of plasma kallikrein, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen to produce bradykinin, a peptide that mediates inflammation and vascular permeability . By blocking this pathway, this compound reduces the symptoms of hereditary angioedema and other related conditions .
Comparison with Similar Compounds
Tissue kallikrein inhibitors: These compounds target tissue kallikrein, another member of the kallikrein-kinin system, and are used in similar therapeutic applications.
Factor XIIa inhibitors: These inhibitors target Factor XIIa, a protein involved in the activation of plasma kallikrein, and are being explored for their potential in thromboprophylaxis and stroke prevention.
Uniqueness: Plasma kallikrein-IN-5 is unique due to its high specificity and potency as a covalent inhibitor of plasma kallikrein. Its ability to form a covalent bond with the active site of the enzyme ensures prolonged inhibition, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C29H33BFN5O3 |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
N-[(2-fluoro-4-methylphenyl)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37) |
InChI Key |
SLGOZYZQXDRCEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.